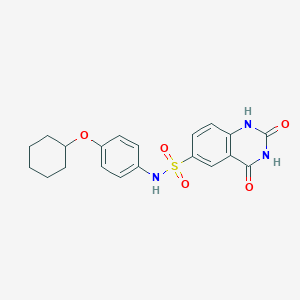
N-(4-(cyclohexyloxy)phenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceuticals . The cyclohexyloxyphenyl part suggests that this compound may have lipophilic properties, which could influence its absorption and distribution in the body.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydroquinazoline ring, which is a type of heterocyclic ring that contains nitrogen atoms . The dioxo group would introduce electron-withdrawing characteristics, which could influence the compound’s reactivity .Chemical Reactions Analysis
As a sulfonamide derivative, this compound might undergo reactions typical of sulfonamides, such as hydrolysis or displacement reactions . The presence of the dioxo group could make the compound susceptible to reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonamide group could contribute to its solubility in water, while the cyclohexyloxyphenyl group could enhance its lipophilicity .Wissenschaftliche Forschungsanwendungen
Applications of Redox Mediators in Organic Pollutant Treatment
Redox mediators, including certain sulfonamides, have shown effectiveness in enhancing the degradation efficiency of recalcitrant compounds in wastewater through enzymatic treatments. This approach utilizes enzymes like laccases and peroxidases in the presence of redox mediators to degrade pollutants that are otherwise difficult to treat due to their resistant nature. Such enzymatic treatments offer a promising method for the remediation of a wide spectrum of aromatic compounds present in industrial effluents (Husain & Husain, 2007).
Sulfonamide Inhibitors in Disease Treatment
Sulfonamide compounds have been identified as significant for their therapeutic applications beyond their traditional use as antibiotics. Research has highlighted their role in treating various conditions, including bacterial infections, cancer, glaucoma, and Alzheimer's disease, due to their ability to act as inhibitors for enzymes like tyrosine kinase, HIV protease, and others. This demonstrates the versatility of sulfonamides in medicinal chemistry and drug design, providing a foundation for developing new therapeutics (Gulcin & Taslimi, 2018).
Analytical Methods for Determining Antioxidant Activity
Sulfonamide derivatives have been involved in methodologies for assessing antioxidant activity, showcasing the importance of these compounds in evaluating the efficacy of antioxidants. Techniques such as ABTS and DPPH assays utilize chemical reactions, including those involving sulfonamides, to measure the antioxidant capacity of various substances. This area of study is crucial for understanding the antioxidant properties of drugs and natural compounds, impacting food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Antimicrobial Resistance and Environmental Impact
The environmental presence of sulfonamides due to agricultural activities has raised concerns regarding microbial resistance and its implications for human health. Research underscores the necessity for understanding and mitigating the risks associated with the environmental dissemination of sulfonamides, highlighting the global challenge of antibiotic resistance and its potential hazards to human health (Baran et al., 2011).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-cyclohexyloxyphenyl)-2,4-dioxo-1H-quinazoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c24-19-17-12-16(10-11-18(17)21-20(25)22-19)29(26,27)23-13-6-8-15(9-7-13)28-14-4-2-1-3-5-14/h6-12,14,23H,1-5H2,(H2,21,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTULRZSAVRLPHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyclohexyloxyphenyl)-2,4-dioxo-1H-quinazoline-6-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

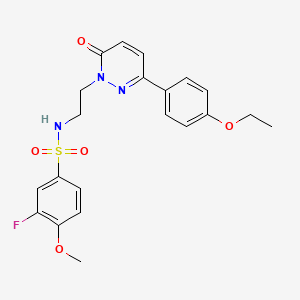
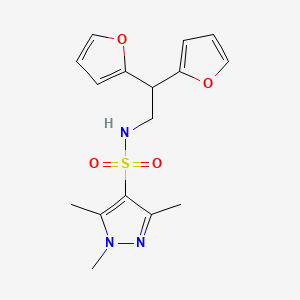
![2-ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2561709.png)

![8-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(4-{8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}butyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2561712.png)
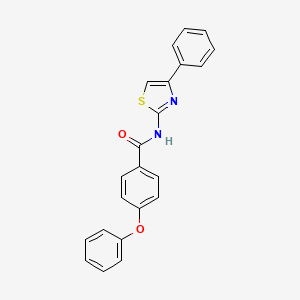

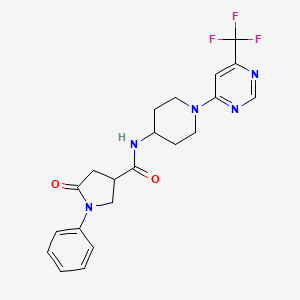

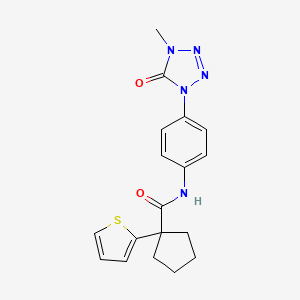
![N-(2,4-dimethylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2561722.png)
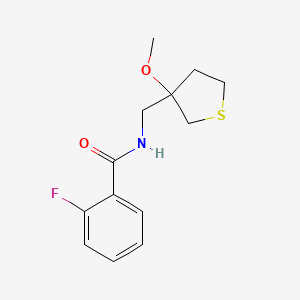
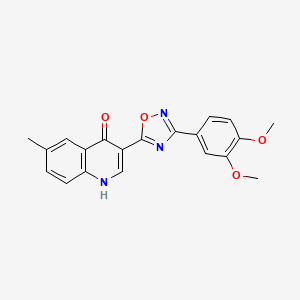
![(2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2561727.png)